molecular formula C11H17NO B1445926 2-(Aminomethyl)-3-phenylbutan-1-ol CAS No. 1803583-88-1

2-(Aminomethyl)-3-phenylbutan-1-ol

Cat. No. B1445926
M. Wt: 179.26 g/mol
InChI Key: BYXQVWULKXYNTG-UHFFFAOYSA-N
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Description

The compound “2-(Aminomethyl)-3-phenylbutan-1-ol” likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .


Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-3-phenylbutan-1-ol” were not found, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt .

Scientific Research Applications

Stereochemistry and Photolysis Studies

A study by Coxon and Hii (1977) focused on the stereochemistry of diastereoisomeric compounds related to 2-(Aminomethyl)-3-phenylbutan-1-ol. They established the stereochemistry of 2-methyl-1-phenylbut-3-en-1-ols and related compounds, providing insights into the steric interactions affecting cyclization processes during photolysis of these compounds (Coxon & Hii, 1977).

Quantum Computational and Spectroscopic Analysis

Raajaraman, Sheela, and Muthu (2019) analyzed 2-phenylbutanoic acid and its derivatives, including those similar to 2-(Aminomethyl)-3-phenylbutan-1-ol, using density functional theory and spectroscopy. Their study included molecular docking to find potential drug candidates, contributing to the understanding of the molecular properties of these compounds (Raajaraman, Sheela, & Muthu, 2019).

Fragrance Material Review

Scognamiglio, Jones, Letizia, and Api (2012) reviewed the toxicologic and dermatologic aspects of 3-methyl-1-phenylbutan-2-ol, a compound structurally related to 2-(Aminomethyl)-3-phenylbutan-1-ol, particularly its use as a fragrance ingredient. This study is relevant for understanding the safety and application of similar compounds in the fragrance industry (Scognamiglio et al., 2012).

Enantioselective Synthesis and Catalysis

Kawashima, Ezawa, Yamamura, Harada, Noguchi, and Imai (2016) discussed the enantioselective synthesis of compounds related to 2-(Aminomethyl)-3-phenylbutan-1-ol, highlighting its potential in developing anti-Alzheimer’s medications. This study illustrates the significance of stereoselectivity in synthesizing pharmacologically relevant compounds (Kawashima et al., 2016).

Lipase-Mediated Resolution in Chemistry

Foley, Gavin, Joniec, and Maguire (2017) explored the lipase-mediated resolution of 2-phenylalkanols, which includes compounds structurally similar to 2-(Aminomethyl)-3-phenylbutan-1-ol. Their work provides insights into the efficiency and selectivity of enzymatic processes in organic synthesis (Foley et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, (Aminomethyl)pyridine, indicates that it is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

2-(aminomethyl)-3-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(11(7-12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXQVWULKXYNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266343
Record name Benzenepropanol, β-(aminomethyl)-γ-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-3-phenylbutan-1-ol

CAS RN

1803583-88-1
Record name Benzenepropanol, β-(aminomethyl)-γ-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanol, β-(aminomethyl)-γ-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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